![molecular formula C19H24N2O2 B2936513 Chembl4205664 CAS No. 2213490-89-0](/img/structure/B2936513.png)
Chembl4205664
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4205664 is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The protein kinase that is targeted by Chembl4205664 is known as AKT. AKT is a key regulator of various cellular processes, including cell proliferation, survival, and metabolism. AKT is frequently overexpressed or activated in cancer cells, leading to uncontrolled cell growth and survival. This compound binds to the ATP-binding site of AKT, preventing its activation and downstream signaling.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. The compound also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, enhancing their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Chembl4205664 is its potency and selectivity for AKT. This makes it an ideal tool for studying the role of AKT in cancer biology. However, the compound has some limitations, including its solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the development and application of Chembl4205664. One possibility is to optimize the compound for improved solubility and stability, which can enhance its pharmacokinetics and efficacy in vivo. Another direction is to explore the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapies. Finally, the compound can be used as a tool for studying the role of AKT in various cellular processes, including cell proliferation, survival, and metabolism, which can provide insights into the biology of cancer and potential therapeutic targets.
Synthesemethoden
The synthesis of Chembl4205664 involves several steps, including the reaction of a carboxylic acid with an amine to form an amide, followed by the introduction of an aryl group through a Suzuki coupling reaction. The final step involves the reduction of a nitro group to an amine using a palladium catalyst. The synthesis method has been optimized to produce the compound in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
Chembl4205664 has been extensively studied in preclinical models of cancer, including cell lines and animal models. The compound has shown potent anti-tumor activity in various types of cancer, including breast, lung, colon, and prostate cancer. The mechanism of action of this compound involves the inhibition of a specific protein kinase that is involved in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZUWIKCKMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.